Cas no 718600-58-9 (4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol)
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzyl-5-(2-bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
- 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
- DTXSID001320332
- AKOS000117986
- EN300-03536
- HMS2828E13
- SMR000498205
- CS-0356035
- 4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione
- 718600-58-9
- Z56276951
- CHEMBL1431394
- 4-benzyl-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- MLS000974436
-
- Inchi: 1S/C15H12BrN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)
- InChI Key: FBEPFEGKIVOVFB-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1=NNC(N1CC1C=CC=CC=1)=S
Computed Properties
- Exact Mass: 344.99353Da
- Monoisotopic Mass: 344.99353Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 59.7Ų
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-03536-0.05g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 0.05g |
$64.0 | 2023-06-14 | ||
| Enamine | EN300-03536-0.1g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 0.1g |
$66.0 | 2023-06-14 | ||
| Enamine | EN300-03536-0.25g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 0.25g |
$92.0 | 2023-06-14 | ||
| Enamine | EN300-03536-0.5g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 0.5g |
$175.0 | 2023-06-14 | ||
| Enamine | EN300-03536-1.0g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 1g |
$256.0 | 2023-06-14 | ||
| Enamine | EN300-03536-2.5g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 2.5g |
$503.0 | 2023-06-14 | ||
| Enamine | EN300-03536-5.0g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 5g |
$743.0 | 2023-06-14 | ||
| Enamine | EN300-03536-10.0g |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol |
718600-58-9 | 10g |
$1101.0 | 2023-06-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426705-50mg |
4-Benzyl-5-(2-bromophenyl)-4h-1,2,4-triazole-3-thiol |
718600-58-9 | 95% | 50mg |
¥1152.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426705-100mg |
4-Benzyl-5-(2-bromophenyl)-4h-1,2,4-triazole-3-thiol |
718600-58-9 | 95% | 100mg |
¥1188.00 | 2024-05-02 |
4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
Comprehensive Analysis of 4-Benzyl-5-(2-Bromophenyl)-4H-1,2,4-Triazole-3-Thiol (CAS No. 718600-58-9)
The compound 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 718600-58-9) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a 1,2,4-triazole core with benzyl and bromophenyl substituents, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications as a kinase inhibitor, antioxidant, or antimicrobial agent, aligning with the growing demand for novel therapeutic compounds in drug discovery.
In recent years, the scientific community has focused on triazole derivatives due to their broad-spectrum biological activities. The presence of a thiol group in this compound enhances its reactivity, enabling facile modifications for structure-activity relationship (SAR) studies. This aligns with trending topics such as targeted drug delivery and small-molecule therapeutics, which dominate academic and industrial discussions. Moreover, its bromophenyl moiety offers opportunities for cross-coupling reactions, a hot topic in green chemistry and catalysis research.
From a synthetic chemistry perspective, CAS 718600-58-9 exemplifies the convergence of medicinal chemistry and materials science. Its triazole-thiol scaffold is structurally analogous to ligands used in metal-organic frameworks (MOFs), a rapidly advancing field for gas storage and sensors. This dual applicability addresses frequently searched queries like "triazoles in drug design" and "heterocycles for functional materials," making it a compelling subject for interdisciplinary research.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography—techniques frequently discussed in open-access chemistry journals. The 2-bromophenyl group provides distinct spectroscopic signatures, facilitating purity assessment, a critical concern for researchers troubleshooting organic synthesis protocols. These aspects resonate with common search terms such as "how to characterize triazole derivatives" or "analytical methods for brominated compounds."
Environmental and stability studies of 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol are scarce but highly relevant given increasing regulatory scrutiny on persistent organic pollutants. While not classified as hazardous, its bromine content warrants investigation under sustainable chemistry principles—a topic gaining traction in EU REACH compliance discussions. This positions the compound as a case study for balancing molecular functionality with eco-design criteria.
In conclusion, 718600-58-9 represents a multifaceted research tool bridging drug discovery, catalysis, and material engineering. Its structural features cater to contemporary interests like fragment-based drug design and click chemistry, while synthetic accessibility makes it attractive for academic labs. Future studies could explore its structure-property relationships or derivatization pathways, addressing unmet needs in peer-reviewed literature and patent landscapes.
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